molecular formula C12H12N2O3 B2752326 1-(2-Hydroxyethyl)-4-phenylpyrazine-2,3-dione CAS No. 2380141-23-9

1-(2-Hydroxyethyl)-4-phenylpyrazine-2,3-dione

Cat. No. B2752326
CAS RN: 2380141-23-9
M. Wt: 232.239
InChI Key: OSGJNLVKAHEQRP-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-phenylpyrazine-2,3-dione or HPPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPD is a pyrazine derivative that is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of HPPD is not fully understood. However, it is believed that HPPD acts as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinone, a key component of the photosynthetic electron transport chain. By inhibiting HPPD, HPPD disrupts the photosynthetic process, leading to the death of the target organism.
Biochemical and Physiological Effects
HPPD has been shown to have significant biochemical and physiological effects. In plants, HPPD inhibits the biosynthesis of plastoquinone, leading to the disruption of the photosynthetic process and ultimately, the death of the plant. In animals, HPPD has been shown to have antitumor and anti-inflammatory effects. Moreover, HPPD has been shown to have potential applications in the treatment of hypertension and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

HPPD has several advantages as a research tool. It is readily available, easy to synthesize, and relatively inexpensive. Moreover, HPPD has been extensively studied, and its mechanism of action is well understood. However, HPPD also has some limitations. It is highly toxic and can be hazardous to handle. Moreover, HPPD has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of HPPD. One potential application of HPPD is in the field of nanotechnology, where it has been used as a precursor for the synthesis of nanoparticles. Moreover, HPPD has potential applications in the treatment of hypertension and other cardiovascular diseases. Further studies are needed to explore the potential applications of HPPD in these fields. Additionally, the development of new synthesis methods and the study of the structure-activity relationship of HPPD could lead to the discovery of new drugs and other useful compounds.

Synthesis Methods

HPPD can be synthesized through a simple and efficient method. The synthesis of HPPD involves the reaction of 2,3-dimethyl-1,4-dioxane-2,5-dione with phenylhydrazine and ethylene glycol in the presence of a catalyst. The reaction mixture is then heated and stirred for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization.

Scientific Research Applications

HPPD has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, HPPD has been used as a starting material for the synthesis of various drugs, including antihypertensive, antitumor, and anti-inflammatory agents. HPPD has also been used in the synthesis of dyes, pigments, and polymers. Moreover, HPPD has been studied for its potential applications in the field of nanotechnology, where it has been used as a precursor for the synthesis of nanoparticles.

properties

IUPAC Name

1-(2-hydroxyethyl)-4-phenylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-9-8-13-6-7-14(12(17)11(13)16)10-4-2-1-3-5-10/h1-7,15H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGJNLVKAHEQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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